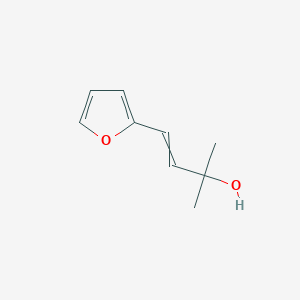

2-Methyl-4-(2-furyl)-3-buten-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

65283-50-3 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-(furan-2-yl)-2-methylbut-3-en-2-ol |

InChI |

InChI=1S/C9H12O2/c1-9(2,10)6-5-8-4-3-7-11-8/h3-7,10H,1-2H3 |

InChI Key |

HNSOJDZTOONFDI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C=CC1=CC=CO1)O |

Origin of Product |

United States |

Structural Context and Nomenclature Within Furan Containing Alcohols

From a structural standpoint, 2-Methyl-4-(2-furyl)-3-buten-2-ol belongs to the class of furan-containing alcohols. The molecule incorporates a furan (B31954) ring, which is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org Attached to this furan ring is a butenol (B1619263) side chain, specifically a 2-methyl-3-buten-2-ol (B93329) moiety. The presence of the hydroxyl group on a tertiary carbon and the conjugated double bond system, which includes the furan ring, are key features influencing its reactivity.

The systematic IUPAC name for this compound is 2-methyl-4-(furan-2-yl)but-3-en-2-ol. This nomenclature precisely describes the molecular architecture: a four-carbon chain ("but-") with a double bond at the third position ("-3-en-") and a hydroxyl group at the second position ("-2-ol"). The second carbon is also substituted with a methyl group ("2-methyl-"), and the fourth carbon is attached to the second position of a furan ring ("4-(2-furyl)-").

Significance As a Natural Product and Synthetic Target in Organic Chemistry

In the realm of synthetic organic chemistry, the compound and its structural analogues are valuable building blocks. The furan (B31954) moiety can participate in various transformations, including Diels-Alder reactions and electrophilic substitutions. wikipedia.org The tertiary alcohol group can be a precursor for other functional groups or can influence the stereochemical outcome of reactions. The synthesis of substituted furans is an active area of research, with methods like gold-catalyzed intermolecular cascade reactions of propargyl alcohols and alkynes being developed to create diverse furan structures. acs.org

Overview of Principal Research Directions and Methodological Approaches

Total Synthesis Approaches to this compound

The total synthesis of this compound can be achieved through several strategic routes, primarily focusing on the efficient formation of the carbon-carbon backbone and the introduction of the hydroxyl group.

Grignard Reaction Methodologies for Carbon-Carbon Bond Formation

The Grignard reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds. organicchemistrytutor.commasterorganicchemistry.com In the context of synthesizing tertiary alcohols like this compound, a Grignard reagent can be reacted with a suitable ketone or ester. youtube.comlibretexts.org

Specifically, the synthesis could involve the reaction of a furyl-containing Grignard reagent with a ketone. For instance, the reaction of 2-furylmagnesium bromide with an appropriate α,β-unsaturated ketone would yield the target tertiary alcohol after an aqueous workup. youtube.com Alternatively, an ester can be treated with two equivalents of a Grignard reagent to produce a tertiary alcohol where two of the substituents on the alcohol carbon are identical. masterorganicchemistry.com The general mechanism involves the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon, leading to the formation of an alkoxide intermediate, which is then protonated to yield the alcohol. organicchemistrytutor.comyoutube.com

Table 1: Examples of Grignard Reactions for Alcohol Synthesis

| Carbonyl Compound | Grignard Reagent | Product Type |

| Formaldehyde | RMgX | Primary Alcohol libretexts.org |

| Aldehyde | RMgX | Secondary Alcohol libretexts.org |

| Ketone | RMgX | Tertiary Alcohol libretexts.org |

| Ester | 2 equivalents of RMgX | Tertiary Alcohol masterorganicchemistry.com |

Photooxygenation Reactions in the Synthesis of Furan Derivatives

Photooxygenation, a reaction involving light and oxygen, provides a unique method for the transformation of furan derivatives. researchgate.net This process often utilizes singlet oxygen (¹O₂), an excited state of molecular oxygen, which can be generated by a photosensitizer. researchgate.netacs.org Furan and its derivatives can undergo a [4+2] cycloaddition reaction with singlet oxygen to form an endoperoxide intermediate. researchgate.net This intermediate can then be subjected to various transformations to yield a range of functionalized products. researchgate.net

The oxidation of furans can be a key step in the synthesis of more complex molecules. tcichemicals.com For example, the photooxygenation of 2-(α-hydroxyalkyl)furans can lead to the formation of 6-hydroxy-3(2H)-pyranones or 5-hydroxy-2(5H)-furanones after reduction. researchgate.net The specific outcome of these reactions is highly dependent on the substituents present on the furan ring. researchgate.net This methodology highlights a green and biocompatible approach due to the use of visible light and the natural occurrence of singlet oxygen. researchgate.net

Stereoselective Synthesis for Enantiopure this compound (e.g., Elymniafuran)

Achieving the synthesis of a single enantiomer of a chiral molecule, known as stereoselective or enantiopure synthesis, is a significant challenge in organic chemistry. For a molecule like this compound, which contains a stereocenter at the alcohol-bearing carbon, obtaining a specific enantiomer is crucial for certain applications. One such naturally occurring analog is Elymniafuran, a monoterpene found in the scent gland of the butterfly Elymnias thryallis. researchgate.net

The synthesis of enantiopure compounds often relies on the use of chiral auxiliaries, chiral catalysts, or enzymes. While a specific stereoselective synthesis for this compound is not detailed in the provided results, general strategies for stereoselective synthesis can be applied. For example, the use of chiral Grignard reagents or the asymmetric reduction of a corresponding ketone precursor could potentially yield an enantiomerically enriched product. The development of stereoselective methods is an active area of research, with techniques like kinetic resolution and the use of chiral ligands playing a key role. rsc.orgnih.gov

Catalytic Transformations Involving the 2-Furyl and Butenol (B1619263) Moieties

The furan ring and the butenol functional group in this compound and its analogs are susceptible to various catalytic transformations, which can be used to modify the molecule and produce a range of valuable chemicals.

Hydrodeoxygenation of Related Furanic Systems (e.g., 4-(2-furyl)-3-buten-2-one)

Hydrodeoxygenation (HDO) is a crucial process for upgrading biomass-derived compounds, like furanics, by removing oxygen atoms. bohrium.com The HDO of 4-(2-furyl)-3-buten-2-one, a close analog of the title compound, has been studied as a pathway to produce fuels and chemicals. mdpi.comresearchgate.net This process typically involves high temperatures and pressures in the presence of a heterogeneous catalyst. mdpi.com

The reaction pathways in HDO are complex and can involve hydrogenation, hydrogenolysis, and ring-opening reactions. bohrium.comresearchgate.net The choice of catalyst is critical in determining the product distribution. For instance, platinum (Pt) catalysts are effective for HDO and ring-opening to produce n-octane, though they are expensive. mdpi.com The acidity of the catalyst support can also play a significant role, with acidic sites promoting the opening of the furan ring. researchgate.net

Hydrogenation Reactions and Advanced Catalyst Design

The hydrogenation of the furan ring and the carbon-carbon double bond in these molecules is another important transformation. The selective hydrogenation of furfural, a related platform chemical, can yield a variety of valuable products, including furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2-methylfuran (B129897). mdpi.com

The design of advanced catalysts is key to controlling the selectivity of these hydrogenation reactions. nih.gov Mesoporous materials are promising catalyst supports due to their high surface area and tunable pore structures, which allow for high dispersion of active metal sites. nih.gov Both noble metals, like palladium (Pd) and ruthenium (Ru), and non-noble metals, such as nickel (Ni), copper (Cu), and cobalt (Co), have been investigated for furfural hydrogenation. mdpi.comfrontiersin.orgresearchgate.net The addition of a second metal to create bimetallic catalysts can further tune the catalytic performance. bohrium.com For instance, the use of formic acid as a hydrogen donor in transfer hydrogenation has gained attention as a safer alternative to using molecular hydrogen. bohrium.commdpi.com

Table 2: Common Catalysts in Furanic Hydrogenation

| Catalyst Type | Active Metal(s) | Support Material | Target Product(s) |

| Noble Metal | Pd, Pt, Ru | Carbon, Alumina, Titania | Alkanes, Hydrogenated Furans mdpi.comrsc.org |

| Non-Noble Metal | Ni, Cu, Co | Zeolites, Carbon Nanotubes | Furfuryl Alcohol, Tetrahydrofurfuryl Alcohol mdpi.comfrontiersin.org |

| Bimetallic | Cu-Ni, Cu-Fe | Alumina, Carbon | Furfuryl Alcohol, 2-Methylfuran mdpi.com |

Mechanistic Aspects of Piancatelli Rearrangement in Furan Chemistry

The Piancatelli rearrangement is a cornerstone transformation in furan chemistry, converting 2-furylcarbinols into valuable 4-hydroxycyclopentenone derivatives through an acid-catalyzed process. wikipedia.orgresearchgate.net Discovered in 1976 by Giovanni Piancatelli, this reaction has become a widely used tool in the synthesis of natural products, particularly prostaglandins (B1171923). wikipedia.orgnih.gov The rearrangement of a 2-furylcarbinol, such as this compound, proceeds through a fascinating and well-studied mechanistic pathway.

The most widely accepted mechanism is analogous to the Nazarov cyclization and involves a 4π-electron electrocyclic reaction. wikipedia.orgnih.gov The process is initiated by the protonation of the carbinol's hydroxyl group under acidic conditions, followed by dehydration to generate a stabilized carbocation. nih.gov A subsequent nucleophilic attack by a water molecule on the furan ring at the C5 position leads to an intermediate which then undergoes ring opening. nih.gov This sequence culminates in a conrotatory 4π electrocyclization to form the 4-hydroxycyclopentenone ring system. wikipedia.org A key feature of this mechanism is the high degree of stereocontrol, which typically yields the trans isomer of the product exclusively. nih.gov This stereoselectivity is attributed to the thermodynamically favored out,out-geometry of the cationic intermediate, which minimizes steric hindrance. mdpi.com

While the electrocyclic model is predominant, alternative mechanisms have been proposed to account for different reaction outcomes under varied conditions.

D'Auria's Zwitterionic Pathway: To explain the formation of cis isomers observed when the reaction is performed in boiling water without an acid catalyst, D'Auria proposed a mechanism involving zwitterionic intermediates. wikipedia.org

Yin's Aldol-Type Addition: Another alternative, suggested by Yin and coworkers, involves an intramolecular aldol-type addition, particularly when studying 2-furylcarbinols with a hydroxyalkyl chain at the 5-position of the furan ring. wikipedia.orgmdpi.com

Aza-Piancatelli Rearrangement: A significant variation is the aza-Piancatelli reaction, where an amine acts as the nucleophile instead of water. nih.govacs.org Density Functional Theory (DFT) calculations on this variant show a multi-step process: nucleophilic attack by the amine, an internal proton transfer, and finally, a C-O bond cleavage to open the ring. nih.govacs.org The driving force for this transformation is the extensive conjugation in the resulting open-chain product, which compensates for the loss of aromaticity in the initial furan ring. nih.govacs.org

The reaction conditions can be finely tuned. More reactive substrates, such as those with a 5-methyl substituent on the furan ring, can undergo rearrangement under milder conditions using weak Lewis acids like zinc chloride (ZnCl₂), which helps to prevent the formation of side products. nih.gov

Table 1: Comparison of Proposed Mechanisms for the Piancatelli Rearrangement

| Mechanistic Model | Key Features | Initiator/Nucleophile | Stereochemical Outcome | Supporting Evidence |

| Standard Electrocyclic Pathway | Protonation-dehydration, nucleophilic attack, ring opening, 4π conrotatory electrocyclization. wikipedia.orgnih.gov | Acid / Water | Predominantly trans | ¹H NMR studies showing exclusive trans isomer formation. wikipedia.org |

| D'Auria's Proposal | Involves zwitterionic intermediates. wikipedia.org | Heat / Water (no acid) | Can form cis isomers | Observation of cis products under neutral, thermal conditions. wikipedia.org |

| Yin's Aldol-Type Pathway | Intramolecular aldol-type addition. wikipedia.org | Acid / Water | Dependent on substrate | Studies on 2-furylcarbinols with 5-hydroxyalkyl side chains. wikipedia.orgmdpi.com |

| Aza-Piancatelli Mechanism | Nucleophilic attack, internal proton transfer, C-O bond breaking. nih.govacs.org | Amine | Dependent on substrate | DFT calculations and synthesis of Donor-Acceptor Stenhouse Adducts (DASAs). nih.govacs.org |

Derivatization and Selective Functionalization Strategies

The molecular architecture of this compound offers multiple sites for derivatization and selective functionalization, enabling the synthesis of a diverse range of analogs. Strategies can target the furan ring, the tertiary alcohol, the alkene bond, or leverage the Piancatelli rearrangement to functionalize the resulting cyclopentenone core.

Functionalization of the Furan Moiety: The furan ring is a versatile platform for modification. Directed C-H activation is an emerging and powerful strategy. For instance, the C3-H bond of furfural derivatives can be selectively silylated under iridium catalysis. researchgate.net This introduces a triorganosilyl group that serves as a handle for further transformations, such as transition-metal-catalyzed cross-coupling reactions or Brook-type rearrangements. researchgate.net Another established method involves the lithiation of the furan ring, typically at the C5 position, followed by quenching with various electrophiles to introduce a wide array of substituents. rsc.org

Modification of the Side Chain: The tertiary alcohol and the alkene bond in the butenol side chain are prime targets for functionalization. The hydroxyl group can be converted into ethers or esters to modify the molecule's polarity and steric properties. Dehydration of the alcohol could lead to a conjugated diene system, opening up possibilities for Diels-Alder reactions. The alkene bond can undergo various addition reactions, such as hydrogenation to produce the saturated analog, 2-methyl-4-(2-furyl)-2-butanol, or epoxidation to introduce a reactive epoxide ring.

Derivatization via the Piancatelli Rearrangement Product: Perhaps the most powerful strategy for generating complex derivatives involves first subjecting this compound to the Piancatelli rearrangement. The resulting 4-hydroxy-3-methyl-5-vinylcyclopent-2-enone is a highly functionalized and versatile intermediate. This cyclopentenone core is a key building block in the synthesis of numerous biologically active molecules, including prostaglandins and their analogs like Bimatoprost and Travoprost. nih.gov The synthetic sequence often involves subsequent steps such as isomerization, enzymatic resolution of the hydroxyl group, and further modification of the side chains. nih.gov The aza-Piancatelli variant, using nitrogen nucleophiles, directly yields aminocyclopentenone derivatives, which have shown significant cytotoxicity against human tumor cell lines. rsc.org

Table 2: Selected Derivatization Strategies and Potential Products

| Target Site | Reagent/Method | Type of Reaction | Potential Product Class |

| Furan Ring (C3-H) | Triorganosilane, Iridium catalyst | C-H Silylation | 3-Silyl-furan derivatives researchgate.net |

| Furan Ring (C5-H) | n-Butyllithium, Electrophile (E+) | Lithiation/Electrophilic Quench | 5-Substituted-furan derivatives rsc.org |

| Tertiary Alcohol (-OH) | Acyl chloride, Base | Esterification | Carboxylic esters |

| Alkene (-C=C-) | H₂, Pd/C | Hydrogenation | Saturated alkanes |

| Entire Molecule | Acid, Water | Piancatelli Rearrangement | 4-Hydroxycyclopentenones nih.gov |

| Entire Molecule | Amine, Lewis Acid | Aza-Piancatelli Rearrangement | 4-Aminocyclopentenones rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy provide critical data for assigning the connectivity and chemical environment of each atom.

Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two methyl carbons, the quaternary carbon bearing the hydroxyl group, the olefinic carbons, and the four distinct carbons of the furan ring. The chemical shifts of these signals would be indicative of their electronic environments.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shift Ranges for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₂ | 1.2 - 1.5 | 25 - 30 |

| C-OH | Variable (typically 1-5) | 65 - 75 |

| =CH- | 5.5 - 6.5 | 120 - 140 |

| Furan-H | 6.0 - 7.5 | 105 - 145 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) Fragmentation Analysis and Isomer Differentiation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight.

The fragmentation of this compound would likely proceed through several characteristic pathways for alcohols and unsaturated systems. libretexts.org A common fragmentation for alcohols is the loss of a water molecule (H₂O), resulting in a peak at M-18. libretexts.org Another typical fragmentation is the alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken. libretexts.org For this molecule, this could result in the loss of a methyl radical (CH₃) leading to a peak at M-15, or the loss of the furylvinyl group. The stable furan ring can also influence fragmentation, potentially leading to fragments containing the furan moiety.

The NIST WebBook provides mass spectral data for a related compound, 3-Buten-2-one, 4-(2-furanyl)-, which shows characteristic fragments that can help in understanding the fragmentation of furan-containing compounds. nist.gov

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

| M⁺ | [C₉H₁₂O₂]⁺ | Molecular Ion |

| M-15 | [C₈H₉O₂]⁺ | Loss of a methyl radical (α-cleavage) |

| M-18 | [C₉H₁₀O]⁺ | Loss of water (dehydration) |

| 95 | [C₅H₃O₂]⁺ | Fragment containing the furan ring |

| 81 | [C₅H₅O]⁺ | Furfuryl cation |

Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and electronic transitions within a molecule.

The IR spectrum of this compound would exhibit characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the methyl and vinyl groups would appear around 2850-3000 cm⁻¹ and 3000-3100 cm⁻¹, respectively. The C=C stretching vibration of the alkene and the furan ring would be observed in the 1600-1680 cm⁻¹ region. The C-O stretching vibration of the tertiary alcohol would typically appear in the 1150-1250 cm⁻¹ range. The characteristic absorptions of the furan ring would also be present. nist.gov

UV-Vis spectroscopy provides information about the conjugated system in the molecule. The presence of the furan ring conjugated with the carbon-carbon double bond in this compound would result in one or more absorption bands in the UV region, likely around 250-300 nm.

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H (alcohol) | 3200 - 3600 (broad) |

| C-H (alkene) | 3000 - 3100 |

| C-H (alkane) | 2850 - 3000 |

| C=C (alkene and furan) | 1600 - 1680 |

| C-O (tertiary alcohol) | 1150 - 1250 |

Advanced Chromatographic Techniques for Separation and Purity Assessment

Since this compound possesses a chiral center at the carbon atom bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiral gas chromatography (GC) is a specialized technique used to separate these enantiomers. gcms.cz This separation is crucial as enantiomers can exhibit different biological activities.

The separation is achieved by using a chiral stationary phase, often based on derivatized cyclodextrins, which interacts differently with each enantiomer, leading to different retention times. gcms.czresearchgate.net While specific chiral GC methods for this compound are not detailed in the search results, the principles of chiral GC are well-established for similar compounds. researchgate.net The use of columns like Cyclodex-B or Cyclosil-B has been reported for the separation of other chiral compounds. wisc.edu

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. gcms.cz For this compound, GC-MS is invaluable for both qualitative and quantitative analysis.

The gas chromatograph separates the compound from any impurities, and the mass spectrometer provides a mass spectrum for the eluting peak, confirming its identity. The retention time from the GC and the mass spectrum together provide a high degree of confidence in the identification of the compound. GC-MS is also used to assess the purity of a sample by detecting and identifying any minor components. The NIST WebBook lists GC data for related compounds, which can be used as a reference for developing a GC-MS method for this compound. nist.gov

Chemical Reactivity and Mechanistic Studies of 2 Methyl 4 2 Furyl 3 Buten 2 Ol Derivatives

Kinetics of Gas-Phase Reactions (e.g., with OH Radicals, Chlorine Atoms)

The gas-phase reactions of furan (B31954) derivatives are crucial for understanding their atmospheric lifetime and impact. The primary atmospheric degradation pathways for volatile organic compounds (VOCs) like 2-Methyl-4-(2-furyl)-3-buten-2-ol are initiated by reactions with hydroxyl (OH) radicals, ozone (O₃), nitrate (B79036) radicals (NO₃), and chlorine (Cl) atoms. nih.govrsc.org

While direct kinetic data for this compound is not extensively documented, the reactivity can be inferred from studies on structurally similar compounds, such as methyl-butenols and furan derivatives. For instance, the gas-phase reactions of OH radicals with various methyl-butenol isomers have been studied extensively. nih.govchemicalbook.comsigmaaldrich.com The reaction of 2-methyl-3-buten-2-ol (B93329) with OH radicals proceeds with a rate constant of (6.32 ± 0.49) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 298 K. nih.gov This high reactivity is attributed to the OH radical addition to the double bond. nih.gov

Similarly, reactions involving chlorine atoms are particularly relevant in marine or coastal areas. researchgate.net Studies on furan and its alkylated derivatives show that they react rapidly with Cl atoms. researchgate.net The reaction mechanism is expected to involve the addition of the chlorine atom to the furan ring, forming an adduct that can undergo further reactions, potentially leading to ring-opening and the formation of various end-products. rsc.org For example, the reaction of Cl atoms with Furan-2,5-dione (maleic anhydride) proceeds via the formation of a Cl·C₄H₂O₃ adduct intermediate. rsc.orgrsc.org

Table 1: Gas-Phase Reaction Rate Coefficients for Related Compounds at 298 K

| Reactant | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |

|---|---|---|

| 2-Methyl-3-buten-2-ol | OH | (6.32 ± 0.49) x 10⁻¹¹ nih.gov |

| 3-Methyl-2-buten-1-ol | OH | (14.55 ± 0.93) x 10⁻¹¹ nih.gov |

| 3-Methyl-3-buten-1-ol | OH | (10.04 ± 0.78) x 10⁻¹¹ nih.gov |

| Furan | Cl | (3.4 ± 0.5) x 10⁻¹¹ (High-pressure limit) rsc.orgrsc.org |

Aqueous Phase Reactions and the Influence of Solvent Effects

In the aqueous phase, the reactivity of furan derivatives is significantly influenced by the solvent. Water can act as a reactant, a catalyst, or simply a medium that affects reaction pathways through polarity and solvation effects.

For derivatives like 4-(2-furyl)-3-buten-2-one (B1221072) (FAc), a close analog of the title compound, aqueous-phase hydrogenation has been studied over various catalysts. nih.gov These reactions can lead to the hydrogenation of the carbon-carbon double bond, the carbonyl group, or both. nih.gov Furthermore, in the presence of water and acid catalysts, furan rings are susceptible to opening. rsc.org In acidic aqueous solutions, furan itself has a high tendency to polymerize, often preventing the formation of desired products like benzofuran. rsc.org

The choice of solvent plays a critical role in controlling selectivity. acs.orgresearchgate.netacs.org For example, in the acid-catalyzed conversion of furan, switching the solvent from water to methanol (B129727) can suppress polymerization and enhance the formation of desired products. rsc.org This is attributed to the ability of alcohols to stabilize reactive aldehyde intermediates by converting them into acetals, thereby preventing them from participating in polymerization reactions. rsc.org In some cases, the solvent can fundamentally alter the reaction network; furan is converted to levulinic acid in dimethyl sulfoxide (B87167) (DMSO) instead of polymerizing or forming benzofuran. rsc.org The Diels-Alder reaction of furan with maleic anhydride (B1165640) also shows solvent-dependent stereoselectivity, favoring the exo-isomer in acetonitrile, whereas the endo-isomer is kinetically favored in the gas phase. chemrxiv.org

Furan Ring Transformations and Selective Degradation Pathways

The furan ring in this compound derivatives is prone to various transformations and degradation pathways, particularly under acidic or oxidative conditions. These transformations are of great interest for converting biomass-derived furans into other valuable chemicals. researchgate.netresearchgate.net

One of the most common degradation pathways is acid-catalyzed polymerization, which occurs readily in aqueous media. rsc.org Another significant transformation is the ring-opening of the furan moiety. This can be initiated by oxidation, often proceeding through an endoperoxide intermediate to form a 1,4-dicarbonyl compound. rsc.org This pathway is a key step in the synthesis of other cyclic compounds from furan precursors. rsc.org

A notable rearrangement is the Piancatelli rearrangement, where furfuryl alcohols are converted into cyclopentenone derivatives. In the aqueous-phase hydrogenation of 4-(2-furyl)-3-buten-2-one over rhenium catalysts, ring-rearrangement products such as 2-(2-oxopropyl)cyclopent-2-en-1-one and 2-(2-oxopropyl)cyclopentane-1-one were observed. nih.gov

Microbial degradation also provides selective pathways for furan compounds. For example, furfural (B47365) is typically metabolized via oxidation to 2-furoic acid, which is then further broken down. researchgate.net Thermal degradation is another pathway; 2-furoic acid can undergo decarboxylation to form furan, while furfuryl alcohol can be dehydrated to form 2-methylfuran (B129897) at temperatures above 140-160 °C. nih.gov Controlling these pathways is essential for either preserving the furan structure or selectively transforming it into a desired product.

Catalyst-Dependent Reaction Selectivity and Rate Control in Furan Chemistry

Catalysts are paramount in directing the reaction of furan derivatives, enabling control over both the rate of reaction and the selectivity towards specific products. mdpi.comacs.org The choice of catalyst—including the active metal, the support, and any promoters—can dramatically alter the reaction outcome. acs.orgresearchgate.netacs.org

In the hydrogenation of furfural, a model furan derivative, catalyst choice determines whether the carbonyl group or the furan ring is hydrogenated. Copper-based catalysts are generally selective for the hydrogenation of the carbonyl group to produce furfuryl alcohol, while nickel-based catalysts can promote hydrogenation of the furan ring. researchgate.netresearchgate.net The addition of promoters can further tune this selectivity; for instance, chlorine poisoning of Cu-Co catalysts can enhance selectivity towards 2-methylfuran. researchgate.net The catalyst support also plays a major role; using Cu on an Al₂O₃ support can yield up to 50% methyl-furan, a yield that is halved when SiO₂ is used as the support. acs.orgacs.org

For 4-(2-furyl)-3-buten-2-one, rhenium catalysts on graphite (B72142) (Re/G) have shown higher activity for hydrogenation compared to rhenium oxide catalysts (ReOx/G). The Re/G catalyst favored the production of the ring-rearranged product, 2-(2-oxopropyl)cyclopentan-1-one. nih.gov The selectivity of furan derivative reactions is also highly dependent on the catalyst's active sites. For example, in the hydroconversion of furfural, the size of platinum nanoparticles can dictate the product distribution between furan and furfuryl alcohol, suggesting that the adsorption mode of the reactant changes with the catalyst's surface structure. acs.org Acid catalysts, such as Amberlyst 70, are effective for reactions like the conversion of furan to benzofuran, though their activity is highly dependent on the solvent used. rsc.org

Table 2: Catalyst-Dependent Product Selectivity in Furan Derivative Reactions

| Reactant | Catalyst | Solvent/Conditions | Major Product(s) | Reference(s) |

|---|---|---|---|---|

| Furfural | Cu/Al₂O₃ | n-Heptane | Methyl-furan (~50% yield) | acs.org, acs.org |

| Furfural | Ni-based | n-Heptane | Low yield of methyl-furan | acs.org, acs.org |

| Furan | Amberlyst 70 (Brønsted acid) | Methanol | Benzofuran | rsc.org |

| Furan | Amberlyst 70 (Brønsted acid) | Water | Polymer | rsc.org |

| 4-(2-furyl)-3-buten-2-one | Re/G | Water, 240 °C | 2-(2-oxopropyl)cyclopentan-1-one | nih.gov |

Applications and Role in Specialized Chemical Synthesis

Building Block in the Synthesis of Complex Natural Products and Bioactive Molecules

2-Methyl-4-(2-furyl)-3-buten-2-ol is a versatile chemical building block, or synthon, valued in the field of organic synthesis. acs.org Its structure, which features a furan (B31954) ring, is significant because this component is found in numerous natural products, including terpenoids, alkaloids, and polyketides. numberanalytics.comresearchgate.net The furan moiety is a five-membered aromatic heterocycle that, despite its aromaticity, can undergo reactions that convert it to non-aromatic derivatives under relatively mild conditions, making it a flexible tool for chemists. acs.org

The unique reactivity of the furan ring allows it to act as a precursor to many important chemical substructures. acs.org It can function as an electron-rich diene in cycloaddition reactions, such as the Diels-Alder reaction, to form complex bicyclic structures. acs.org This reactivity is crucial for constructing the intricate frameworks of many biologically active molecules. acs.orgnumberanalytics.com The synthesis of these complex molecules often involves multiple steps, including the functionalization of the furan ring, followed by ring-opening and subsequent cyclization reactions. numberanalytics.com The accessibility and unique reactivity of furan and its derivatives make them essential for developing innovative strategies to prepare highly complex molecules for applications in drug discovery and material sciences. acs.org

Precursor and Intermediate in the Production of Biofuels and Value-Added Chemicals (via related furanic compounds)

While this compound is not directly used as a biofuel, it belongs to the furanic family of compounds, which are central to the production of renewable fuels and chemicals from biomass. nacatsoc.org Lignocellulosic biomass, an abundant and sustainable resource, can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). nacatsoc.orgmdpi.com These molecules are then upgraded into a variety of valuable products. nacatsoc.orgmdpi.com

Furfural, for instance, can be converted into a range of chemicals and biofuels through processes like hydrogenation. csic.es One such product is 2-methylfuran (B129897) (sylva), which is considered a promising biofuel alternative to gasoline due to its high octane (B31449) number and energy density. mdpi.com The production of jet fuel precursors is another significant application. Aldol (B89426) condensation reactions between furfural and ketones like acetone (B3395972) or 2-butanone (B6335102) create longer-chain molecules, such as 4-(2-furyl)-3-buten-2-one (B1221072) (FAc), which can be further processed into branched alkanes suitable for bio-jet fuel. researchgate.netresearchgate.netufv.br

Table 1: Biofuel and Chemical Production from Furanic Compounds

| Furanic Precursor | Conversion Pathway | Product(s) | Application |

|---|---|---|---|

| Furfural | Selective Hydrogenation | 2-Methylfuran | Biofuel Additive |

| Furfural & Acetone | Aldol Condensation & Hydrodeoxygenation | C8 & C13 Alkanes | Biofuel |

| Furfural & 2-Butanone | Aldol Condensation & Upgrading | Branched C9 Ketones/Alkanes | Bio-jet Fuel Precursors |

| 5-Hydroxymethylfurfural (HMF) | Hydrogenolysis | 2,5-Dimethylfuran (DMF) | Biofuel |

| 5-Hydroxymethylfurfural (HMF) | Hydrogenation | 2,5-Dimethyltetrahydrofuran (DMTHF) | Biofuel |

| 5-Hydroxymethylfurfural (HMF) | Oxidation | 2,5-Furandicarboxylic acid (FDCA) | Bioplastic Monomer |

Contribution to Advanced Flavor and Fragrance Chemistry through Targeted Synthesis

Furan derivatives are significant components of the flavor and fragrance industry, often contributing to the sensory profiles of thermally processed foods like baked or roasted goods. perfumerflavorist.com this compound itself is an unsaturated alcohol with a powerful, oily-herbaceous, and somewhat earthy, fungus-like odor. chemicalbook.com Its unique scent profile makes it useful in perfume compositions, particularly in the reconstruction of lavender and lavandin oils, and as an additive in soap and detergent perfumes. chemicalbook.com

The targeted synthesis of furan-based compounds allows for the creation of specific aroma chemicals. For example, the related compound rosefuran, a key component of rose oil aroma, can be synthesized via the cycloisomerization of an alkyne-diol substrate. nih.gov Another important furan derivative in flavor chemistry is 2-methyl-3-furanthiol (B142662) (MFT), which is crucial to the aroma of roast beef. perfumerflavorist.com Derivatives of MFT, such as methyl 2-methyl-3-furyl disulfide, have also been identified in coffee and chocolate. perfumerflavorist.com The synthesis of novel 2-methyl-3-furyl sulfide (B99878) derivatives has been explored, yielding compounds with aromas described as onion, garlic, nut, mushroom, or roast meat. nih.gov

The compound 4-(2-furyl)-3-buten-2-one, also known as furfurylidene acetone, is used as a flavoring agent with a spicy odor and nutty flavor. thegoodscentscompany.com It finds application in a variety of fruit and beverage flavors, including cherry, coffee, and cola. thegoodscentscompany.com The ability to synthesize these and other furan derivatives provides flavorists and perfumers with a diverse palette of aroma chemicals to create new and complex sensory experiences. perfumerflavorist.comnih.gov

Q & A

Basic Research Questions

Q. What are effective synthetic routes for preparing 2-Methyl-4-(2-furyl)-3-buten-2-ol, and how can reaction yields be optimized?

- Methodology : Utilize acid-catalyzed condensation reactions between furan derivatives and allylic alcohols. For example, describes a synthesis scheme for benzimidazole derivatives (85% yield) using reflux conditions with acetic acid (AcOH) as a catalyst . Similar protocols can be adapted by varying substrates (e.g., substituting benzo[c]furazane-4,5-diamine with furan-containing precursors). Optimize temperature (reflux vs. room temperature) and catalyst loading to improve yields.

Q. What analytical techniques are recommended for structural characterization of this compound and its intermediates?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy for functional group identification (e.g., furyl protons at δ 6.2–7.5 ppm) and mass spectrometry (MS) for molecular weight confirmation. highlights separation protocols for furan derivatives using HPLC/GC-MS, which can resolve structural isomers . For reaction monitoring, employs real-time UV mass spectrometry to track intermediates and byproducts during acid-catalyzed reactions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodology : Adopt safety measures outlined in : wear protective gear (gloves, goggles, lab coats) and avoid skin contact. Toxicity data for structurally similar compounds (e.g., 4-Phenyl-3-buten-2-ol in ) suggest potential irritancy, warranting fume hood use and proper waste disposal .

Advanced Research Questions

Q. How do reaction conditions (e.g., acid concentration, temperature) influence the mechanism and product distribution in the synthesis of this compound?

- Methodology : demonstrates that increasing H₂SO₄ concentration (50–70 wt%) accelerates reaction rates for analogous alcohols, with irreversible uptake observed at higher acidity . Design experiments to correlate acid strength (e.g., pKa) with intermediate stability and product selectivity. Use kinetic studies (e.g., time-resolved mass spectrometry) to map reaction pathways.

Q. What are the environmental implications of this compound emissions, and how can its atmospheric degradation be modeled?

- Methodology : Apply global volatile organic compound (VOC) emission models ( ) to estimate its atmospheric lifetime and reactivity. Furan derivatives are classified as "other reactive VOCs" (ORVOC), contributing to secondary organic aerosol formation . Use computational tools (e.g., AOPWIN) to predict oxidation pathways and validate with smog chamber experiments.

Q. How can contradictions in experimental data (e.g., conflicting reactivity trends) be systematically resolved?

Cross-validate results using orthogonal techniques (e.g., NMR vs. X-ray crystallography).

Replicate experiments under controlled conditions (fixed H₂O₂ concentration, humidity).

Apply multivariate analysis to isolate variables (e.g., acidity vs. temperature effects) .

Q. What are the potential applications of this compound in materials science, particularly in polymer or resin synthesis?

- Methodology : Investigate its utility as a monomer or crosslinker. describes poly(2-furyl) methylenesulfide resins for metal ion uptake, suggesting furyl groups enhance chelation . Test copolymerization with thiols or epoxides, and evaluate thermal stability via TGA/DSC.

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.